molecular formula C8H13ClN2 B1432994 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1394040-48-2

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B1432994
CAS No.: 1394040-48-2
M. Wt: 172.65 g/mol
InChI Key: JGZHDRDWPLJCLR-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to a pyrrole ring

Preparation Methods

The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent methylation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride can be compared with other similar compounds, such as:

    1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.

    1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-b]pyridine hydrochloride:

Biological Activity

1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is a compound with significant biological activity. It belongs to the class of pyrrolopyridine derivatives, which have garnered attention for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Chemical Formula : C₈H₁₃ClN₂
  • Molecular Weight : 172.66 g/mol
  • IUPAC Name : 1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine; hydrochloride
  • PubChem CID : 71756231

Antitumor Activity

Research has indicated that pyrrolo[2,3-c]pyridine derivatives exhibit promising antitumor properties. For instance, studies have shown that modifications on the pyrrolopyridine scaffold can enhance antiproliferative activity against various cancer cell lines. In particular, compounds derived from this structure have been evaluated for their efficacy in inhibiting tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression .

Antiviral Activity

Pyrrolo[2,3-c]pyridine derivatives have also been investigated for their antiviral properties. In vitro studies demonstrated that certain derivatives can inhibit the replication of viruses such as HIV-1. The structure-activity relationship (SAR) studies revealed that specific substituents on the pyridine ring significantly influence antiviral activity. For example, compounds with electron-withdrawing groups showed enhanced efficacy against viral replication .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Mannich bases derived from this compound exhibited moderate activity against bacterial strains such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrrolopyridine derivatives act by inhibiting key enzymes involved in cellular processes. For example, some compounds have been shown to inhibit kinases that play crucial roles in cancer cell signaling pathways.
  • Modulation of Gene Expression : Certain derivatives can influence gene expression related to apoptosis and cell proliferation.
  • Interaction with Receptors : These compounds may also interact with various receptors in the body, modulating physiological responses and contributing to their therapeutic effects.

Case Studies

StudyFindings
Study A (2021)Demonstrated significant antiproliferative effects on human cancer cell lines with IC50 values <10 µM for selected derivatives.
Study B (2020)Reported antiviral activity against HIV-1 with EC50 values around 1.65 µM for the most potent derivative tested.
Study C (2019)Showed moderate antibacterial activity against Staphylococcus aureus with MIC values ranging from 32 to 64 µg/mL for various derivatives.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZHDRDWPLJCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-48-2
Record name 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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